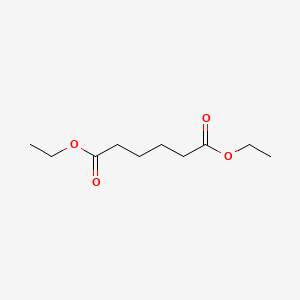

Diethyl adipate

货号 B7768860

分子量: 202.25 g/mol

InChI 键: VIZORQUEIQEFRT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07132564B2

Procedure details

The process was carried out in a high-viscosity reactor model CRP 2,5 Batch from List AG. The high-viscosity reactor is a machine having two horizontal corotating mixing shafts. Kneading devices which intermesh and thus ensure rapid and homogeneous mixing are located on the shafts. In addition, the machine has a discharge screw by means of which the product can be conveyed out of the reaction chamber. It can be operated continuously or batchwise. The reactor has a free volume of about 2.5 l. The reaction chamber of the machine can be heated. Volatile constituents can be taken off via a vent. 1336 g of diethyl adipate and 472 g of sodium ethoxide were placed in the high-viscosity reactor. After start-up of the kneader and commencement of mixing of the starting materials a viscous mass was immediately formed. While kneading slowly, the temperature was slowly increased to 120° C. A vacuum of 10 mbar was slowly built up. The temperature of 120° C. was reached after about 15 minutes. Slow kneading was then continued at a temperature of 120° C. for 30 minutes until a pulverized white solid had been obtained. The powder formed was discharged by means of a transport screw and subsequently hydrolysed using half-strength sulphuric acid. Phase separation and distillation at 120° C./10 mbar gave 1021 g of ethyl cyclopentanone-2-carboxylate, viz. about 99% of theory. Diethyl adipate could no longer be detected.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:12]CC)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].[O-]CC.[Na+].S(=O)(=O)(O)O>>[CH3:10][CH2:9][O:8][C:6]([CH:5]1[C:1](=[O:12])[CH2:2][CH2:3][CH2:4]1)=[O:7] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1336 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC(=O)OCC)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

472 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The process was carried out in a high-viscosity reactor

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixing shafts

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Kneading devices which intermesh and thus ensure rapid and homogeneous mixing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction chamber of the machine can be heated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After start-up of the kneader and commencement of mixing of the starting materials a viscous mass

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was immediately formed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Slow kneading was then continued at a temperature of 120° C. for 30 minutes until a pulverized white solid

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The powder formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Phase separation and distillation at 120° C./10 mbar

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCOC(=O)C1CCCC1=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1021 g | |

| YIELD: CALCULATEDPERCENTYIELD | 99% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |